Guanidine hydrochloride

Catalog No.
S597275
CAS No.
50-01-1
M.F
CH6ClN3
CH5N3.ClH
CH6ClN3
M. Wt
95.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine hydrochloride

CAS Number

50-01-1

Product Name

Guanidine hydrochloride

IUPAC Name

guanidine;hydrochloride

Molecular Formula

CH6ClN3
CH5N3.ClH
CH6ClN3

Molecular Weight

95.53 g/mol

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H

InChI Key

PJJJBBJSCAKJQF-UHFFFAOYSA-N

SMILES

C(=N)(N)N.Cl

Solubility

Solubility in water, g/100ml at 20 °C: 215

Synonyms

Chloride, Guanidinium, Chloride, Guanidium, Guanidine, Guanidine Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine Sulfate (1:1), Guanidine Sulfate (2:1), Guanidine Sulfite (1:1), Guanidinium, Guanidinium Chloride, Guanidium Chloride, Hydrochloride, Guanidine, Monohydrate, Guanidine, Monohydrobromide, Guanidine, Monohydrochloride, Guanidine, Monohydroiodine, Guanidine, Nitrate, Guanidine, Phosphate, Guanidine, Sulfate, Guanidine

Canonical SMILES

C(=N)(N)N.Cl

GuHCl is a white, crystalline solid, the hydrochloride salt of the organic molecule guanidine []. Guanidine itself is a naturally occurring compound found in small amounts in plants and animals []. However, GuHCl is typically synthesized for research purposes due to its superior handling properties.

The significance of GuHCl lies in its unique properties. It acts as a chaotropic agent, disrupting hydrogen bonds, ionic interactions, and hydrophobic interactions that stabilize protein and nucleic acid structures. This ability makes GuHCl invaluable for various techniques in molecular biology, including:

  • Protein purification: GuHCl can disrupt protein-protein and protein-nucleic acid interactions, facilitating the isolation of specific proteins from complex mixtures.
  • Nucleic acid isolation: GuHCl effectively inactivates cellular enzymes and disrupts cell membranes, protecting RNA during extraction and purification.
  • Protein refolding studies: At lower concentrations, GuHCl can promote the refolding of denatured proteins, allowing researchers to study protein folding mechanisms.

Molecular Structure Analysis

GuHCl has a relatively simple molecular structure (CH₅N₃•HCl) consisting of a guanidinium cation (CH₅N₃⁺) and a chloride anion (Cl⁻) []. The key feature of the guanidinium cation is its positively charged guanidine group, which contains three terminal amine groups arranged around a central carbon atom. These amine groups can readily form hydrogen bonds and participate in ionic interactions, contributing to GuHCl's chaotropic properties.

Another notable aspect of the structure is the lack of bulky functional groups. This allows GuHCl to interact with various biomolecules without steric hindrance, making it a versatile tool for different applications.


Chemical Reactions Analysis

Synthesis

GuHCl is typically synthesized by reacting guanidine carbonate with hydrochloric acid.

CH₅N₃•CO₃²⁻ + 2 HCl → CH₅N₃•HCl + CO₂ + H₂O

Decomposition

At high temperatures, GuHCl decomposes to release ammonia, carbon dioxide, and hydrogen chloride gas [].

GuHCl can also participate in various reactions depending on the specific research application. For instance, it can interact with proteins to disrupt their structure or promote refolding under specific conditions.


Physical And Chemical Properties Analysis

  • Molecular weight: 95.54 g/mol []
  • Melting point: 182.3 °C []
  • Solubility: Highly soluble in water (2.15 g/ml at 20 °C) []
  • Density: 1.35 g/cm³ []
  • Stability: Stable at room temperature, hygroscopic (absorbs moisture from the air) []

The mechanism of GuHCl's action as a chaotropic agent is not fully understood, but it likely involves several factors. One key aspect is its ability to disrupt water structure by forming stronger hydrogen bonds with water molecules compared to the hydrogen bonds between water molecules themselves. This weakens the hydrophobic interactions and hydrogen bonds that stabilize protein and nucleic acid structures. Additionally, the positively charged guanidinium group can interact with negatively charged biomolecules, further destabilizing their structures.

In protein refolding studies, GuHCl likely acts by preventing the formation of incorrect intramolecular interactions while allowing the formation of the correct ones during the refolding process.

GuHCl is a potentially harmful compound and should be handled with care. It is irritating to the skin, eyes, and respiratory system.

  • Safety precautions: Wear gloves, safety glasses, and a lab coat when handling GuHCl. Work in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
  • Disposal: Dispose of GuHCl according to local regulations for hazardous waste.

Physical Description

DryPowder; DryPowder, Liquid
HYGROSCOPIC CRYSTALLINE POWDER.

Density

1.3 g/cm³

LogP

-1.7

Melting Point

182.3 °C
178-185 °C

UNII

3YQC9ZY4YB

Related CAS

113-00-8 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pharmacology

Guanidine Hydrochloride is the hydrochloride salt form of guanidine, a strong basic compound with parasympathomimetic activity. Guanidine hydrochloride enhances the release of acetylcholine following a nerve impulse and potentiates acetylcholine actions on muscarinic and nicotinic receptors. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. (NCI05)

Pictograms

Irritant

Irritant

Other CAS

50-01-1

Wikipedia

Guanidinium chloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Buffering

General Manufacturing Information

Metal treatment
Pharmaceutical and medicine manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
biotechnology
Guanidine, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-09-12

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